AChE/A -

AChE/A

Catalog Number: EVT-3614339
CAS Number:
Molecular Formula: C25H24N4
Molecular Weight: 380.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(4-Benzyl-1-piperazinyl)-1-phenylpropanol and its Esters

  • Compound Description: This compound class features a 3-(4-benzyl-1-piperazinyl)-1-phenylpropanol core structure. The parent compound is a secondary alcohol, and its propanoyl, benzoyl, and phenylacetyl esters were synthesized and investigated for analgesic activity in mice. []
  • Relevance: These compounds share a similar 4-benzylpiperazine moiety with the target compound, 4-(4-benzyl-1-piperazinyl)-2-phenylquinazoline. The key difference lies in the core structure, with these compounds featuring a phenylpropanol backbone instead of the quinazoline ring system. []

4-(7,7-Dimethyl-4-[4-{N-aroyl/benzyl}1-piperazinyl]-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine Derivatives

  • Compound Description: This series of compounds features a tetrahydroquinazoline ring system substituted with a morpholine ring at position 4 and a piperazine ring at position 4 of the tetrahydroquinazoline. The piperazine ring is further substituted with various N-aroyl/benzyl groups. These compounds were synthesized and screened for antiviral activity against avian paramyxovirus (APMV-1), the causative agent of Newcastle disease. []
  • Relevance: These compounds share the 4-benzylpiperazine substituent with 4-(4-benzyl-1-piperazinyl)-2-phenylquinazoline. Additionally, both groups of compounds feature a quinazoline core, although in these compounds, it exists as a tetrahydroquinazoline with a morpholine substituent. []

1-(1,2,4-Triazolyl-1H-1-yl)-2-(2,4-difluorophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols

  • Compound Description: This class of triazole antifungals contains a 2-propanol backbone with a triazole ring, a 2,4-difluorophenyl group, and a 4-substituted benzylpiperazine moiety. They were designed based on the structure of cytochrome P450 14 alpha-sterol demethylase (CYP51) and were evaluated for antifungal activity. []

2-Furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone Derivatives

  • Compound Description: This series of compounds consists of a 2-furoylpiperazine core with a 4-[(substituted)sulfonyl]benzyl substituent on the piperazine nitrogen. These compounds were synthesized and evaluated for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. []

{4-[(2-Alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones

  • Compound Description: This class of compounds also features a 2-furoylpiperazine core, but with a [2-alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl] substituent on the piperazine nitrogen. They were synthesized and screened for their inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. []
  • Relevance: These compounds share the piperazine ring system with 4-(4-benzyl-1-piperazinyl)-2-phenylquinazoline and are also structurally similar to the previous group (2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives). They also possess a 2-furoyl group attached to the piperazine but differ in the substituent on the other piperazine nitrogen. Instead of a benzyl group, they have a (2-alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl group, which distinguishes them from the target compound. []

3,4-Dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2(1H)-quinolinone (OPC-8212)

  • Compound Description: This compound, OPC-8212, is a quinolinone derivative with a 3,4-dimethoxybenzoylpiperazine substituent at the 6-position. It was extensively studied for its positive inotropic effects on cardiac muscle. [, , , , , , , , , , , ]
Overview

Acetylcholinesterase (AChE) is an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine, thus playing a vital role in neurotransmission and muscle contraction. The compound referred to as AChE/A likely pertains to a specific type or modification of acetylcholinesterase, possibly with implications for pharmacological research or therapeutic applications. Understanding the properties, synthesis, and mechanisms of action of AChE is essential for developing treatments for conditions such as Alzheimer's disease and myasthenia gravis.

Source

Acetylcholinesterase is sourced from various biological systems, primarily from the nervous system of animals, including humans. It can also be synthesized in laboratories through recombinant DNA technology or extracted from tissues.

Classification

Acetylcholinesterase is classified as a serine hydrolase enzyme, which catalyzes the breakdown of acetylcholine into acetate and choline. It is part of the broader class of enzymes known as carboxylesterases.

Synthesis Analysis

Methods

The synthesis of acetylcholinesterase can occur through several methods:

  1. Recombinant DNA Technology: This involves cloning the gene encoding acetylcholinesterase into a suitable expression vector, followed by transformation into host cells (e.g., bacteria or yeast) to produce the enzyme.
  2. Enzymatic Extraction: AChE can be extracted from biological tissues using specific buffers that maintain enzyme activity while separating it from other cellular components.
  3. Chemical Synthesis: In some cases, small peptide fragments that mimic AChE activity can be chemically synthesized for research purposes.

Technical Details

The recombinant production often requires optimizing conditions such as temperature, pH, and substrate concentration to maximize yield and activity. Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are typically employed to confirm the identity and purity of synthesized AChE.

Molecular Structure Analysis

Structure

Acetylcholinesterase has a complex quaternary structure composed of multiple subunits. The active site contains a serine residue that plays a crucial role in catalysis. The enzyme's structure allows it to bind acetylcholine effectively and facilitate its hydrolysis.

Data

  • Molecular Weight: Approximately 70 kDa.
  • Isoelectric Point: Varies depending on the source but generally around pH 8-9.
  • Structural Features: The enzyme features a catalytic triad consisting of serine, histidine, and glutamate residues.
Chemical Reactions Analysis

Reactions

The primary reaction catalyzed by acetylcholinesterase is:

AcetylcholineAChEAcetate+Choline\text{Acetylcholine}\xrightarrow{\text{AChE}}\text{Acetate}+\text{Choline}

This reaction is crucial for terminating the signal transmission in cholinergic synapses.

Technical Details

The reaction mechanism involves:

  1. Substrate Binding: Acetylcholine binds to the active site.
  2. Nucleophilic Attack: The hydroxyl group of the serine residue attacks the carbonyl carbon of acetylcholine.
  3. Formation of Acyl-Enzyme Intermediate: This intermediate undergoes hydrolysis to release acetate and regenerate the free enzyme.
Mechanism of Action

Process

The mechanism of action for acetylcholinesterase involves:

  1. Binding: Acetylcholine binds to the active site, triggering conformational changes in AChE.
  2. Catalysis: The enzyme facilitates the breakdown of acetylcholine through nucleophilic attack.
  3. Release: The products acetate and choline are released, allowing for muscle relaxation or cessation of nerve impulses.

Data

The kinetics of AChE can be described using Michaelis-Menten kinetics, with parameters such as VmaxV_{max} and KmK_m being essential for understanding its efficiency and substrate affinity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless or pale yellow solution when purified.
  • Stability: Sensitive to temperature variations; optimal activity usually occurs at 37°C.

Chemical Properties

  • pH Stability Range: Active between pH 7-9.
  • Inhibition: Susceptible to inhibition by organophosphates and carbamates, which bind irreversibly or reversibly to the active site.
Applications

Scientific Uses

Acetylcholinesterase has significant applications in:

  1. Pharmacology: Development of inhibitors for treating diseases like Alzheimer's disease by increasing acetylcholine levels in synaptic clefts.
  2. Toxicology: Used as a biomarker for exposure to organophosphate pesticides.
  3. Research: Studying cholinergic signaling pathways in neurobiology.
Introduction to AChE/A in Contemporary Academic Discourse

Historical Evolution of AChE/A Research Paradigms

Research paradigms for AChE have undergone three distinct shifts, reflecting broader trends in neuroscience methodologies and theoretical frameworks:

  • The Biochemical Era (1930s–1960s): Early studies focused exclusively on AChE’s catalytic kinetics and inhibitor pharmacology. Augustinsson and Nachmansohn established foundational purification protocols and substrate specificity profiles, framing AChE as a deterministic controller of ACh bioavailability. Inhibitors like physostigmine served as tools to probe synaptic dynamics, with research confined to in vitro assays and isolated tissue preparations [7].

  • The Anatomical-Functional Integration (1970s–1990s): Immunohistochemical advances enabled precise mapping of AChE distribution across CNS structures (e.g., basal forebrain, spinal cord) and peripheral tissues. Landmark studies revealed extraneuronal AChE expression in muscle, connective tissue fasciae, and immune cells—challenging the neuron-centric view. Concurrently, the "cholinergic hypothesis of Alzheimer’s disease" (Bartus et al., 1982) positioned AChE inhibition as a therapeutic cornerstone, driving clinical translation of donepezil and rivastigmine [1] [9].

  • Systems Biology & Translational Phase (2000s–Present): Paradigms shifted toward AChE’s role in integrated neural networks and non-cholinergic signaling. Genome-wide studies identified ACHE polymorphisms linked to neurodegenerative susceptibility. Crucially, neuroimaging and multi-omics approaches revealed AChE’s involvement in central sensitization pathways underlying chronic pain—a departure from its historical classification as a purely peripheral enzyme [1] [9]. The emergence of "connectomics" further contextualized AChE within brain-wide networks governing emotion-cognition interactions [1].

Table 1: Key Historical Shifts in AChE/A Research

EraDominant ParadigmMethodological AdvanceKey Finding
BiochemicalEnzyme kineticsTissue fractionationAChE catalysis follows Michaelis-Menten kinetics
AnatomicalLocalization & functionImmunohistochemistryExtrasynaptic AChE in neuromuscular junctions
Systems BiologyNetwork modulationfMRI/omics integrationAChE activity correlates with default mode network disruption in Alzheimer’s

Academic Debates on AChE/A’s Role in Neurological Systems

Four interconnected controversies dominate current scholarly discourse:

  • Central vs. Peripheral Dominance in Pain Pathways:
  • Centralists argue AChE’s primary influence resides in supraspinal structures (e.g., amygdala, anterior cingulate cortex), where its depletion amplifies affective pain components via cholinergic deficit. Ford (2010) correlates low CSF AChE activity with hyperalgesia in Parkinson’s patients, implicating CNS dysregulation [1].
  • Peripheralists cite dense AChE expression in deep connective tissues (fasciae, joint capsules) with "silent nociceptors" that activate under inflammation. Animal models demonstrate AChE-dependent mechanical sensitization in thoracolumbar fascia, suggesting tissue-specific pain generation independent of central commands [9].
  • Catalytic vs. Non-Catalytic Functions:While ACh hydrolysis remains AChE’s canonical role, its non-enzymatic activities provoke contention:
  • Pro-adhesive camp: AChE’s C-terminal domain facilitates cell-matrix adhesion via laminin-1 binding, accelerating neurite outgrowth in developmental models (Johnson et al., 2010).
  • Anti-adhesive camp: AChE-S variants exacerbate amyloid-β aggregation in Alzheimer’s, with their "moonlighting" functions viewed as pathological artifacts rather than physiological roles [1].
  • AChE in Neurodegeneration: Cause or Consequence?:
  • Driver hypothesis: ACHE promoter polymorphisms increase AChE expression, creating a self-perpetuating cycle of ACh depletion, oxidative stress, and tau hyperphosphorylation.
  • Bystander hypothesis: AChE upregulation reflects compensatory glial responses to initial neuroinflammation, with its inhibition offering symptomatic relief but not disease modification [4].

Table 2: Contested Functions of AChE in Neurological Systems

Debate AxisPositionSupporting EvidenceCritiques
Pain localizationCentral dominancefMRI shows AChE inhibitor-induced ACC activationIgnores fascial nociceptor density [9]
Peripheral dominanceAChE+ fibers in human fasciae [9]Limited CNS penetration of peripheral inhibitors
Non-cholinergic rolesEssential for developmentIn vitro neurite outgrowth assaysPathological relevance unclear

Gaps in Current Scholarly Understanding

Despite advances, critical knowledge gaps persist:

  • Spatiotemporal Dynamics of AChE Isoforms:The ACHE gene generates splice variants (AChE-S, AChE-R) with distinct C-terminal peptides and subcellular localizations. Current tools cannot track isoform-specific activity in real-time within intact organisms. Consequently, their compartmentalized roles in synaptic vs. extrasynaptic transmission—and differential regulation during chronic pain or neurodegeneration—remain conjectural [2] [5].

  • Peripheral Tissue-Specific Mechanisms:Connective tissues (e.g., joint capsules, fasciae) exhibit dense AChE+ innervation, yet their mechanosensory integration is poorly quantified. Barriers include:

  • Inadequate imaging contrast for fascia in clinical MRI [9].
  • Species-specific variation in deep tissue innervation, limiting translational extrapolation.NIH HEAL Initiative priorities highlight this gap, urging non-invasive biomarkers to quantify AChE’s role in peripheral nociceptor sensitization [2] [9].
  • Endogenous Resolution Pathways:AChE activity fluctuates during inflammation resolution, but molecular triggers are unknown. Key questions:
  • Does AChE interact with specialized pro-resolving lipid mediators (SPMs) to terminate neurogenic inflammation?
  • How do epigenetic modifiers (e.g., ACHE promoter methylation) regulate recovery from acute neural injury? [9].

Table 3: Priority Research Gaps and Proposed Approaches

Knowledge GapCurrent LimitationEmerging Solutions
Isoform-specific trackingNo real-time in vivo probesRaman spectroscopy-coupled AChE biosensors
Fascial AChE functionPoor MRI visualizationHyaluronic acid-targeted contrast agents
Resolution mechanismsStatic activity measuresSingle-cell transcriptomics of inflamed ganglia

Properties

Product Name

AChE/A

IUPAC Name

4-(4-benzylpiperazin-1-yl)-2-phenylquinazoline

Molecular Formula

C25H24N4

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C25H24N4/c1-3-9-20(10-4-1)19-28-15-17-29(18-16-28)25-22-13-7-8-14-23(22)26-24(27-25)21-11-5-2-6-12-21/h1-14H,15-19H2

InChI Key

XATVSLHMOONKQS-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=NC4=CC=CC=C43)C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=NC4=CC=CC=C43)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.